Fmoc-D-cys(tbu)-OH
CAS No.: 131766-22-8
VCID: VC21540872
Molecular Formula: C22H25NO4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-cys(tBu)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-D-cysteine, is a chemical compound used in peptide synthesis. It is a protected form of D-cysteine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by the tert-butyl (tBu) group. This compound is crucial in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptides. Synthesis and ApplicationsFmoc-D-cys(tBu)-OH is used in the synthesis of peptides containing cysteine residues. The Fmoc group is easily removable under mild basic conditions, typically using piperidine in DMF, allowing for the sequential addition of amino acids during peptide synthesis . The tert-butyl group protecting the thiol of cysteine can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is commonly used in the final stages of peptide synthesis to cleave the peptide from the resin and deprotect the side chains . Research FindingsRecent studies have focused on optimizing the conditions for peptide synthesis involving cysteine residues. The choice of protecting groups for cysteine is critical to minimize side reactions and ensure high purity of the final peptide product. While Fmoc-Cys(tBu)-OH is commonly used for L-cysteine, its D-form counterpart, Fmoc-D-cys(tBu)-OH, is less frequently discussed but equally important for synthesizing peptides with specific stereochemistry . Safety and HandlingFmoc-D-cys(tBu)-OH is classified as an irritant and should be handled with caution. It is recommended to store it in a cool, dry place away from incompatible substances. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. |
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CAS No. | 131766-22-8 |
Product Name | Fmoc-D-cys(tbu)-OH |
Molecular Formula | C22H25NO4S |
Molecular Weight | 399.5 g/mol |
IUPAC Name | (2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Standard InChIKey | IXAYZHCPEYTWHW-LJQANCHMSA-N |
Isomeric SMILES | CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms | 131766-22-8;FMOC-D-CYS(TBU)-OH;FMOC-S-TERT-BUTYL-D-CYSTEINE;D-Cysteine,S-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;Fmoc-S-t-butyl-D-cysteine;Fmoc-(S)-tert-butyl-D-Cys;Fmoc-S-tert.butyl-D-cysteine;SCHEMBL1491454;CTK4B7499;IXAYZHCPEYTWHW-LJQANCHMSA-N;ZINC1576231;AKOS015837435;AM81674;RTR-004364;AC-19293;AK170018;KB-52157;AB0108160;AB1006959;TR-004364;FT-0643157;Z-0033;A806311;I14-26587;(2S)-3-(tert-butylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid |
PubChem Compound | 6992526 |
Last Modified | Aug 15 2023 |
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